molecular formula C20H23NO4 B11509865 1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11509865
M. Wt: 341.4 g/mol
InChI Key: MMDMTPSUPYIQCD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₉H₂₁NO₄

    IUPAC Name: this compound

This compound belongs to the class of tetrahydroisoquinolines , which are bicyclic compounds containing a tetrahydroisoquinoline ring system. The benzodioxole group (1,3-benzodioxol-5-yl) adds an interesting twist to its structure.

Preparation Methods

Synthetic Routes:

Industrial Production:

The industrial-scale production methods for this compound are not widely documented, but research efforts continue to optimize its synthesis.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions are essential for further studies and applications.

Scientific Research Applications

This compound finds applications in several fields:

Mechanism of Action

The exact mechanism by which 1-(1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects remains an active area of research. It likely involves interactions with cellular components, possibly affecting microtubules or other critical pathways.

Comparison with Similar Compounds

While this compound is unique due to its benzodioxole moiety, it shares similarities with other tetrahydroisoquinolines and indole-based molecules. Notable similar compounds include Eutylone and 1,3-benzodioxole itself .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H23NO4/c1-3-22-18-9-13-7-8-21-20(15(13)11-19(18)23-4-2)14-5-6-16-17(10-14)25-12-24-16/h5-6,9-11,20-21H,3-4,7-8,12H2,1-2H3

InChI Key

MMDMTPSUPYIQCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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